molecular formula C13H18ClNO2 B5090225 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride

カタログ番号 B5090225
分子量: 255.74 g/mol
InChIキー: FAJBGRCPRFYXKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride, also known as Safinamide, is a drug that has been used for the treatment of Parkinson's disease. This drug has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and slow movement. The purpose of

作用機序

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor. MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for the regulation of movement. By inhibiting MAO-B, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride increases the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to reduce the levels of glutamate, a neurotransmitter that is involved in the development of Parkinson's disease.

実験室実験の利点と制限

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has several advantages for lab experiments. It has been found to be effective in reducing the symptoms of Parkinson's disease, which makes it a valuable tool for studying the disease. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to have a good safety profile, which makes it suitable for use in lab experiments.
However, there are also some limitations to the use of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride in lab experiments. For example, it may not be suitable for use in certain animal models of Parkinson's disease. In addition, the effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride may vary depending on the dose and duration of treatment.

将来の方向性

There are several future directions for the study of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride. One possible direction is to investigate its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease. Another possible direction is to study the long-term effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride treatment in patients with Parkinson's disease. Finally, the development of new and improved MAO-B inhibitors may lead to the discovery of more effective treatments for Parkinson's disease.

合成法

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride involves the reaction of 2-(2-aminoethyl)phenol with acrylonitrile in the presence of a palladium catalyst. The resulting product is then reduced to the corresponding amine, which is further reacted with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid to form the final product, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride hydrochloride.

科学的研究の応用

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been extensively studied for its potential therapeutic effects in Parkinson's disease. It has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and slow movement. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to improve the quality of life of patients with Parkinson's disease.

特性

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-3-8-14-10(2)13-9-15-11-6-4-5-7-12(11)16-13;/h3-7,10,13-14H,1,8-9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJBGRCPRFYXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。